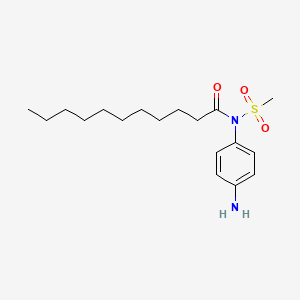
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium is a chemical compound known for its unique structure and properties It is a member of the oxophosphanium family, characterized by the presence of phosphorus, oxygen, and butoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium typically involves the reaction of butoxymethyl and 3-butoxy-3-oxopropoxy groups with a phosphorus-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized compounds.
科学研究应用
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
- (Butoxymethyl)(2-hydroxyethyl)dimethylazanium chloride
- (Butoxymethyl)(2-hydroxypropyl)dimethylazanium chloride
Uniqueness
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium is unique due to its specific combination of butoxy and oxophosphanium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
61388-24-7 |
|---|---|
分子式 |
C12H24O5P+ |
分子量 |
279.29 g/mol |
IUPAC 名称 |
butoxymethyl-(3-butoxy-3-oxopropoxy)-oxophosphanium |
InChI |
InChI=1S/C12H24O5P/c1-3-5-8-15-11-18(14)17-10-7-12(13)16-9-6-4-2/h3-11H2,1-2H3/q+1 |
InChI 键 |
FEENPDOLJUCNFY-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC[P+](=O)OCCC(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)


![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)


![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)

![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)

